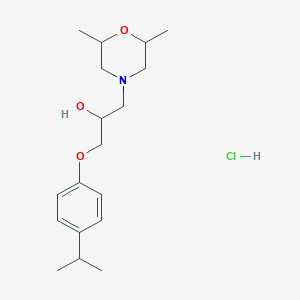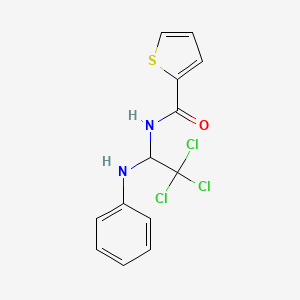![molecular formula C17H13Cl2NO2 B5112909 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline, also known as DCQ, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic properties. DCQ has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as an anti-inflammatory agent.
作用机制
The exact mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In animal models of inflammatory diseases, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to reduce inflammation and improve joint function. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has limited bioavailability, which may limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline. One area of interest is the development of more potent analogs of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline with improved bioavailability and therapeutic properties. Another area of interest is the investigation of the role of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline in other diseases and conditions, such as neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline and its potential as a therapeutic agent.
合成方法
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline can be synthesized through a multi-step process starting with 8-hydroxyquinoline. The first step involves the reaction of 8-hydroxyquinoline with 2,6-dichlorophenol in the presence of a base to form 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline-5-sulfonic acid. The sulfonic acid group can then be removed through a reaction with an alkali metal hydroxide to yield 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline.
科学研究应用
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been studied for its potential therapeutic properties in various fields of research. In cancer research, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.
属性
IUPAC Name |
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-6-2-7-14(19)17(13)22-11-10-21-15-8-1-4-12-5-3-9-20-16(12)15/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOSCCTNVCMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,6-Dichlorophenoxy)ethoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)